molecular formula C20H20O8 B12781908 Rufigallol hexamethyl ether CAS No. 6155-49-3

Rufigallol hexamethyl ether

Cat. No.: B12781908
CAS No.: 6155-49-3
M. Wt: 388.4 g/mol
InChI Key: HUWWGCFJAFAAHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rufigallol hexamethyl ether can be synthesized through the methylation of rufigallol. The process involves the reaction of rufigallol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Rufigallol hexamethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its hydroxyanthraquinone form.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could regenerate the hydroxyanthraquinone form. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Rufigallol hexamethyl ether has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which rufigallol hexamethyl ether exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with the cell membrane integrity of microorganisms. In cancer research, it may act by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Rufigallol hexamethyl ether can be compared with other similar compounds such as:

    Rufigallol: The parent compound, which has six hydroxyl groups instead of methyl ethers.

    Hexahydroxyanthraquinone: Another derivative with different substitution patterns.

    Octahydroxyanthraquinone: A compound with eight hydroxyl groups, offering different chemical properties.

This compound is unique due to its specific substitution pattern, which imparts distinct solubility, reactivity, and biological activity profiles compared to its analogs.

Properties

CAS No.

6155-49-3

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3

InChI Key

HUWWGCFJAFAAHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC

Origin of Product

United States

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